IARC Carcinogenicity Classification: N-Nitrosoanatabine vs. NNN and NNK
N-Nitrosoanatabine (NAT) demonstrates a fundamentally different carcinogenicity profile compared to its primary in-class analogs, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). According to the International Agency for Research on Cancer (IARC), NAT is classified as a Group 3 carcinogen ('not classifiable as to its carcinogenicity to humans'), whereas both NNN and NNK are classified as Group 1 carcinogens ('carcinogenic to humans') [1].
| Evidence Dimension | IARC Carcinogenicity Classification |
|---|---|
| Target Compound Data | Group 3 |
| Comparator Or Baseline | NNN: Group 1; NNK: Group 1 |
| Quantified Difference | Qualitative categorical difference: Non-carcinogenic vs. Carcinogenic |
| Conditions | IARC Monograph Volume 89 evaluation |
Why This Matters
This categorical difference in IARC classification is a critical differentiator for researchers designing studies on non-carcinogenic nitrosamine metabolism or for procurement of a negative control in carcinogenicity assays.
- [1] International Agency for Research on Cancer (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 89: Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Lyon, France: IARC; 2007. View Source
